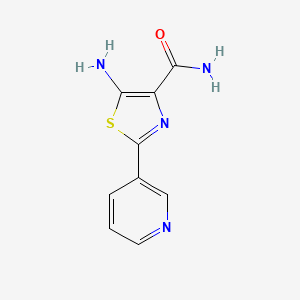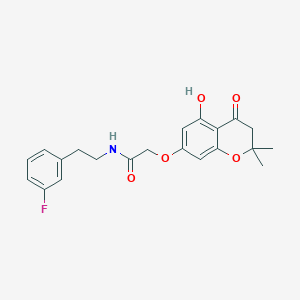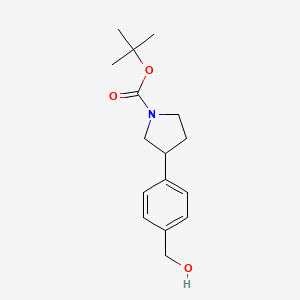![molecular formula C16H36OSi2 B12626904 2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL CAS No. 921199-42-0](/img/structure/B12626904.png)
2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Dimetil[(trimetilsilil)metil]silil}dec-1-EN-4-OL es un compuesto orgánico complejo caracterizado por la presencia de átomos de silicio unidos a grupos metilo y una cadena principal de dec-1-en-4-ol. Este compuesto destaca por sus características estructurales únicas, que incluyen un grupo trimetilsilil, lo que lo convierte en un tema de interés en varios campos de investigación científica y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{Dimetil[(trimetilsilil)metil]silil}dec-1-EN-4-OL típicamente implica la reacción de cloruro de trimetilsilil con un precursor adecuado bajo condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base, como la trietilamina, para facilitar la formación del producto deseado. Las condiciones de reacción, incluida la temperatura y la elección del disolvente, se optimizan para garantizar un alto rendimiento y pureza del compuesto.
Métodos de producción industrial
En un entorno industrial, la producción de 2-{Dimetil[(trimetilsilil)metil]silil}dec-1-EN-4-OL puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El uso de técnicas avanzadas de purificación, como la destilación y la cromatografía, garantiza la eliminación de impurezas y el aislamiento del compuesto objetivo en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{Dimetil[(trimetilsilil)metil]silil}dec-1-EN-4-OL sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar silanoles o siloxanos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en silanos u otras formas reducidas.
Sustitución: El grupo trimetilsilil puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y reactivos de sustitución como los halógenos o los compuestos organometálicos. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen silanoles, siloxanos y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-{Dimetil[(trimetilsilil)metil]silil}dec-1-EN-4-OL encuentra aplicaciones en varias áreas de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como grupo protector para alcoholes.
Biología: Investigado por su posible papel en los sistemas biológicos y como herramienta para estudiar la bioquímica basada en el silicio.
Medicina: Explorado por sus posibles aplicaciones terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especiales, recubrimientos y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 2-{Dimetil[(trimetilsilil)metil]silil}dec-1-EN-4-OL implica su interacción con dianas moleculares a través de sus grupos funcionales que contienen silicio. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{Dimetil[(trimetilsilil)metil]silil}etanol
- 2-(Terc-butildimetilsililoxi)etanol
Singularidad
En comparación con compuestos similares, 2-{Dimetil[(trimetilsilil)metil]silil}dec-1-EN-4-OL destaca por su cadena de carbono más larga y la presencia de un grupo en-4-ol, que le confiere propiedades químicas y físicas distintas. Estas características lo hacen particularmente útil en aplicaciones que requieren una reactividad y estabilidad específicas.
Propiedades
Número CAS |
921199-42-0 |
|---|---|
Fórmula molecular |
C16H36OSi2 |
Peso molecular |
300.63 g/mol |
Nombre IUPAC |
2-[dimethyl(trimethylsilylmethyl)silyl]dec-1-en-4-ol |
InChI |
InChI=1S/C16H36OSi2/c1-8-9-10-11-12-16(17)13-15(2)19(6,7)14-18(3,4)5/h16-17H,2,8-14H2,1,3-7H3 |
Clave InChI |
WOBFVIPLAKLNHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(=C)[Si](C)(C)C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)


![(5R)-5-[Amino(phenyl)methyl]oxolan-2-one](/img/structure/B12626845.png)
![5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12626846.png)
![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)

![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)

